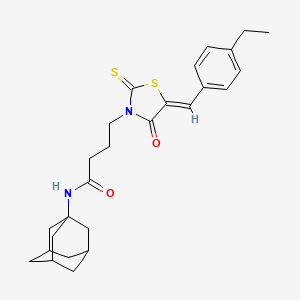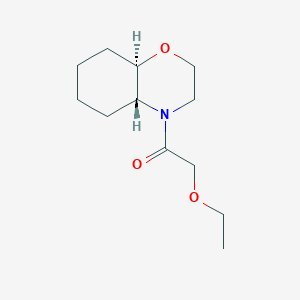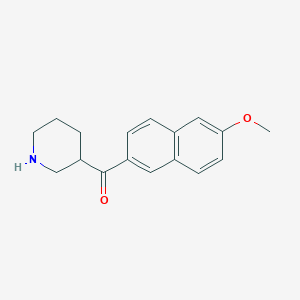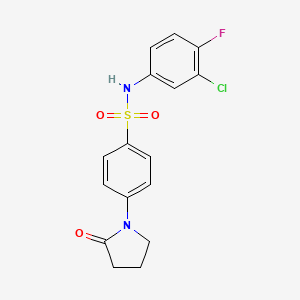
C26H32N2O2S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C26H32N2O2S2 is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C26H32N2O2S2 typically involves multiple steps, including the formation of carbon-nitrogen bonds and the incorporation of sulfur atoms. The specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of sulfur atoms via thiolation reactions.
Step 3: Final modifications to achieve the desired functional groups.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical processes that optimize yield and purity. These methods often use high-pressure reactors and specialized catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
C26H32N2O2S2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to more reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.
Scientific Research Applications
C26H32N2O2S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of C26H32N2O2S2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
C26H32N2O2S2: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C24H28N2O2S2: A related compound with a slightly different structure.
C26H32N2O3S2: Contains an additional oxygen atom, leading to different chemical properties.
C26H32N2O2S3: Contains an extra sulfur atom, which may affect its reactivity and applications.
In comparison, This compound stands out due to its specific combination of functional groups and structural features, making it suitable for unique applications in various fields.
Properties
IUPAC Name |
N-(1-adamantyl)-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2S2/c1-2-17-5-7-18(8-6-17)13-22-24(30)28(25(31)32-22)9-3-4-23(29)27-26-14-19-10-20(15-26)12-21(11-19)16-26/h5-8,13,19-21H,2-4,9-12,14-16H2,1H3,(H,27,29)/b22-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIDCYPQLORZPX-XKZIYDEJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-1-methyl-3-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-1H-indazole](/img/structure/B5459132.png)
![Ethyl 4-[2-(4-chlorophenoxy)butanoyl]piperazine-1-carboxylate](/img/structure/B5459134.png)
![2-{6-[(dimethylamino)methyl]-1,4-oxazepan-4-yl}-N-methylnicotinamide](/img/structure/B5459139.png)

![N-[(pentafluorophenyl)sulfonyl]glycine](/img/structure/B5459145.png)

![4-chloro-N-(4-{4-[(4-chlorobenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B5459175.png)
![ETHYL 2-[4-(4-FLUOROBENZYL)PIPERAZINO]ACETATE](/img/structure/B5459178.png)

![2-{[4-ETHYL-5-(4-ISOPROPYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5459194.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-(2-thienyl)pyrimidine](/img/structure/B5459204.png)

![1-(2-Methylphenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea](/img/structure/B5459223.png)
![(1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5459225.png)
